![molecular formula C16H14N2O2 B1615863 2,4-Imidazolidinedione, 1-methyl-5,5-diphenyl- CAS No. 6859-11-6](/img/structure/B1615863.png)
2,4-Imidazolidinedione, 1-methyl-5,5-diphenyl-
Overview
Description
“2,4-Imidazolidinedione, 1-methyl-” is a type of imidazolidinedione, which is a class of compounds containing an imidazolidine substituted by two ketone groups . The molecular formula is C4H6N2O2 .
Molecular Structure Analysis
The molecular structure of “2,4-Imidazolidinedione, 1-methyl-” consists of a five-membered ring containing two nitrogen atoms and two carbonyl groups . The exact structure would depend on the positions of the methyl and diphenyl groups, which are not specified in the name you provided.Scientific Research Applications
Pharmaceutical Secondary Standard
This compound is used as a Pharmaceutical Secondary Standard . It provides pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards .
Certified Reference Material
“1-methyl-5,5-diphenylimidazolidine-2,4-dione” is a Certified Reference Material (CRM) . CRMs are used in the quality assurance and control of products, calibration of measurement systems, and the assessment of measurement procedures.
Pharma Release Testing
It is used in pharma release testing . This involves the testing of pharmaceutical products to ensure they meet the defined specifications for efficacy, safety, and quality before they are released into the market.
Pharma Method Development
This compound is used in pharma method development for qualitative and quantitative analyses . It helps in the development of new methods and techniques for the analysis of pharmaceutical products.
Food and Beverage Quality Control Testing
It is used in food and beverage quality control testing . This involves the testing of food and beverage products to ensure they meet the defined specifications for safety, quality, and nutritional value.
Other Calibration Requirements
“1-methyl-5,5-diphenylimidazolidine-2,4-dione” is used in other calibration requirements . This involves the use of the compound as a reference standard in various analytical applications.
Biological Activities
Hydantoins, known as 5,5-diphenylimidazolidine-2,4-dione derivatives, contain an active urea moiety with a variety of biological activities . These include lowering blood sugar level in mammals, acting as aldose reductants, anti-inflammatory, antimycobacterial, and antitumor .
Mechanism of Action
Target of Action
1-Methyl-5,5-diphenylimidazolidine-2,4-dione, also known as Hydantoin, 1-methyl-5,5-diphenyl- or 2,4-Imidazolidinedione, 1-methyl-5,5-diphenyl-, is a pharmaceutical secondary standard . It is an intermediate impurity created en-route the commercial manufacture of the epileptic drug phenytoin . .
Mode of Action
It is known that the compound’s hydrophobic and lipophilic regions are responsible for their powerful anticonvulsant action .
Result of Action
properties
IUPAC Name |
1-methyl-5,5-diphenylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18-15(20)17-14(19)16(18,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFHNALJPCMIFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346676 | |
Record name | 2,4-Imidazolidinedione, 1-methyl-5,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Imidazolidinedione, 1-methyl-5,5-diphenyl- | |
CAS RN |
6859-11-6 | |
Record name | 2,4-Imidazolidinedione, 1-methyl-5,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.